molecular formula C18H12BrN3S B6300271 2-(1-Aza-2-indol-3-ylvinyl)-4-(4-bromophenyl)-1,3-thiazole CAS No. 1274948-42-3

2-(1-Aza-2-indol-3-ylvinyl)-4-(4-bromophenyl)-1,3-thiazole

Cat. No.: B6300271
CAS No.: 1274948-42-3
M. Wt: 382.3 g/mol
InChI Key: KLZWZSDNKRFTQZ-UFFVCSGVSA-N
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Description

2-(1-Aza-2-indol-3-ylvinyl)-4-(4-bromophenyl)-1,3-thiazole is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aza-2-indol-3-ylvinyl)-4-(4-bromophenyl)-1,3-thiazole typically involves multi-step organic reactions. One common approach might include:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the indole moiety: This step might involve the reaction of the thiazole intermediate with an indole derivative under basic or acidic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the thiazole ring or the bromophenyl group.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various functionalized derivatives with potential biological activities.

Scientific Research Applications

2-(1-Aza-2-indol-3-ylvinyl)-4-(4-bromophenyl)-1,3-thiazole may have applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-Aza-2-indol-3-ylvinyl)-4-(4-bromophenyl)-1,3-thiazole would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Aza-2-indol-3-ylvinyl)-4-phenyl-1,3-thiazole: Lacks the bromine atom on the phenyl ring.

    2-(1-Aza-2-indol-3-ylvinyl)-4-(4-chlorophenyl)-1,3-thiazole: Contains a chlorine atom instead of bromine.

    2-(1-Aza-2-indol-3-ylvinyl)-4-(4-methylphenyl)-1,3-thiazole: Contains a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom on the phenyl ring in 2-(1-Aza-2-indol-3-ylvinyl)-4-(4-bromophenyl)-1,3-thiazole may confer unique properties, such as increased reactivity in substitution reactions or enhanced biological activity due to the electron-withdrawing nature of bromine.

Properties

IUPAC Name

(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(1H-indol-3-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3S/c19-14-7-5-12(6-8-14)17-11-23-18(22-17)21-10-13-9-20-16-4-2-1-3-15(13)16/h1-11,20H/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZWZSDNKRFTQZ-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NC3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/C3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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